4-Hydroxybenzoyl azide

Catalog No.
S1965820
CAS No.
27574-53-4
M.F
C7H5N3O2
M. Wt
163.13 g/mol
Availability
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4-Hydroxybenzoyl azide

CAS Number

27574-53-4

Product Name

4-Hydroxybenzoyl azide

IUPAC Name

4-hydroxybenzoyl azide

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H5N3O2/c8-10-9-7(12)5-1-3-6(11)4-2-5/h1-4,11H

InChI Key

YMZVFJOMOVOYGU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N=[N+]=[N-])O

Canonical SMILES

C1=CC(=CC=C1C(=O)N=[N+]=[N-])O

4-Hydroxybenzoyl azide is an organic compound with the chemical formula C7_7H5_5N3_3O2_2. It features a benzoyl group substituted with a hydroxy group and an azide functional group, making it a member of the azide family. The presence of the azide group (-N₃) imparts unique reactivity to this compound, particularly in click chemistry applications, where it can participate in various cycloaddition reactions. The compound is identified by its PubChem CID 4405990, which provides detailed information about its structure and properties .

Due to its azide functionality:

  • Cycloaddition Reactions: It can participate in [3 + 2] cycloaddition reactions with alkynes, leading to the formation of triazoles. This reaction is commonly utilized in click chemistry, allowing for the efficient conjugation of biomolecules .
  • Thermal Decomposition: Upon heating, 4-hydroxybenzoyl azide can decompose to form nitrenes, which are highly reactive intermediates that can further react with various substrates, leading to diverse products .
  • Staudinger Reaction: This compound can be reduced to amines via the Staudinger reaction when treated with phosphines, allowing it to serve as a synthon for amine synthesis .

While specific biological activities of 4-hydroxybenzoyl azide have not been extensively documented, compounds containing azide groups are often explored for their potential in bioorthogonal chemistry. They can be utilized as chemical reporters in biological systems due to their ability to react selectively under mild conditions without interfering with biological processes . The azide group allows for the tracking and visualization of biomolecules within living organisms.

The synthesis of 4-hydroxybenzoyl azide can be achieved through several methods:

  • From Hydroxybenzoic Acid: A common approach involves converting 4-hydroxybenzoic acid into its corresponding acyl chloride and subsequently treating it with sodium azide. This method effectively introduces the azide group while preserving the hydroxy functionality.
  • Dutt-Wormall Reaction: This classic method involves reacting diazonium salts with sulfonamides to yield azides. While not directly applicable to 4-hydroxybenzoyl azide, variations of this method can be adapted for its synthesis .
  • Direct Azidation: The direct conversion of suitable precursors (like aromatic amines) into azides using sodium azide under acidic conditions can also be employed.

4-Hydroxybenzoyl azide finds applications primarily in:

  • Click Chemistry: It serves as a versatile reagent in click chemistry for bioconjugation and polymerization processes, enabling the formation of complex molecular structures efficiently and selectively .
  • Biological Labeling: Due to its bioorthogonal properties, it can be used as a chemical probe for labeling biomolecules in live cells or organisms .
  • Material Science: In polymer science, it is utilized for synthesizing functionalized polymers through click reactions, enhancing material properties for various applications .

Interaction studies involving 4-hydroxybenzoyl azide typically focus on its reactivity with other chemical species in bioorthogonal contexts. For instance:

  • Reactivity with Alkynes: The compound's ability to react rapidly with alkynes has been characterized, demonstrating high efficiency in forming triazole linkages under mild conditions.
  • Bioconjugation Efficiency: Studies have shown that compounds like 4-hydroxybenzoyl azide exhibit favorable kinetics in bioconjugation reactions compared to other reagents, making them ideal for labeling applications in biological research .

Several compounds share structural or functional similarities with 4-hydroxybenzoyl azide. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
Benzyl azideC7_7H7_7N3_3More stable; commonly used in click chemistry
Phenyl azideC6_6H5_5N3_3Higher reactivity; used in various cycloadditions
4-AzidobenzamideC7_7H8_8N4_4OUsed in medicinal chemistry; similar reactivity
Azidoacetic acidC3_3H5_5N3_3O₂Utilized as a building block for peptide synthesis

4-Hydroxybenzoyl azide is unique due to its combination of hydroxy and azido functionalities, which enhances its reactivity and applicability in both organic synthesis and biological contexts. Its ability to participate in rapid cycloaddition reactions while being compatible with biological systems sets it apart from other similar compounds.

XLogP3

2.4

Wikipedia

Benzoyl azide, 4-hydroxy-

Dates

Modify: 2023-07-22

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